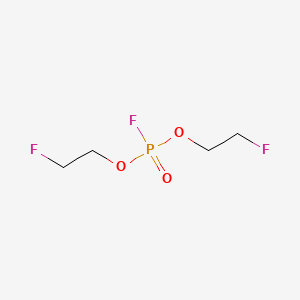

Bis(2-fluoroethyl) phosphorofluoridate

Description

Historical Context of Fluorinated Organophosphorus Compounds in Chemical Science

The journey of organophosphorus chemistry began long before the unique properties of fluorine were incorporated. Early milestones include the synthesis of compounds like triethyl phosphate (B84403) in 1848 and tetraethyl pyrophosphate (TEPP) in 1854. mdpi.com The latter was the first synthesized organophosphorus compound later identified as a cholinesterase inhibitor. mdpi.com

The field took a pivotal turn in the 1930s when fluorine became more accessible for chemical synthesis. mdpi.com In 1932, German chemist Willy Lange and his graduate student Gerda von Krueger first described the potent physiological effects of simple organic esters of monofluorophosphoric acid, noting symptoms like shortness of breath and blurred vision after exposure to minute quantities. nih.govresearchgate.netnih.gov Their work laid the foundational understanding of the high toxicity associated with this class of compounds. researchgate.netnih.gov

This discovery inadvertently paved the way for a darker chapter in the history of these compounds. Gerhard Schrader, a chemist at the German conglomerate IG Farben, was tasked with developing new insecticides to enhance Germany's food self-sufficiency. acs.orgtandfonline.com While investigating phosphorus- and fluorine-containing compounds, he synthesized a series of highly toxic organophosphorus esters. getipm.comwikipedia.org In 1936, this research led to the discovery of Tabun, the first nerve agent, followed by Sarin (B92409) in 1938, a compound partially named after Schrader himself. nih.govacs.orgwikipedia.org These compounds were recognized for their military potential and were subsequently weaponized, although never deployed by Germany in World War II. acs.orgtandfonline.com

During and after the war, research on fluorinated organophosphorus compounds continued intensely in other countries, including by British scientists like Bernard Charles Saunders, who recognized the significance of Lange and Krueger's findings and conducted parallel studies on compounds like di-isopropylfluorophosphate (DFP). getipm.comwellcomecollection.orged.ac.uk In the post-war era, the focus of organophosphorus chemistry expanded significantly, leading to the development of a vast array of commercial insecticides and, more recently, a resurgence in research for applications in medicine and chemical biology.

Table 1: Timeline of Key Developments in Fluorinated Organophosphorus Chemistry

| Year | Development | Key Figure(s) / Institution | Significance |

|---|---|---|---|

| 1854 | Synthesis of tetraethyl pyrophosphate (TEPP). mdpi.com | Moschnin and de Clermont | First synthesis of an organophosphate cholinesterase inhibitor. mdpi.com |

| 1932 | Described the high toxicity of organic monofluorophosphate esters. nih.govresearchgate.net | Willy Lange & Gerda von Krueger | First to report the potent physiological effects of fluorinated organophosphates. nih.govresearchgate.net |

| 1936 | Discovery of Tabun. nih.govwikipedia.org | Gerhard Schrader (IG Farben) | First of a new class of highly toxic nerve agents. nih.govwikipedia.org |

| 1938 | Discovery of Sarin. acs.orgwikipedia.org | Gerhard Schrader's team (IG Farben) | A more potent fluorinated nerve agent, named in part after its discoverers. acs.orgwikipedia.org |

| WWII | Extensive research on compounds like di-isopropylfluorophosphate (DFP). getipm.com | B.C. Saunders (UK), US researchers | Parallel research efforts spurred by initial German discoveries. getipm.com |

| Post-WWII | Development of numerous organophosphate insecticides and other applications. getipm.comwikipedia.org | Global scientific community | Shift in focus from chemical warfare to agricultural and commercial uses. getipm.comwikipedia.org |

Significance within Organophosphorus Chemistry and Fluorine Chemistry

The incorporation of fluorine into an organophosphorus molecule, such as in Bis(2-fluoroethyl) phosphorofluoridate, imparts unique characteristics that are central to its significance in both organophosphorus and fluorine chemistry. The properties of the fluorine atom and the resulting phosphorus-fluorine (P-F) bond are key to these effects.

Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. nih.gov This leads to high thermal and chemical stability in fluorinated compounds. nih.gov When attached to a phosphorus center, the fluorine atom's strong electron-withdrawing nature significantly influences the reactivity of the entire molecule. The P-F bond itself is a strong covalent bond, yet it can be highly reactive and susceptible to hydrolysis, a characteristic that is fundamental to the biological activity of many of these compounds. nih.govresearchgate.net

The significance of these fluorinated compounds stems from several key impacts:

Modified Reactivity and Stability: Fluorination alters the electronic properties of the phosphorus atom, affecting the reactivity of the entire phosphate ester. The introduction of fluorine can enhance the compound's stability towards metabolic degradation while modulating the reactivity of the P-F bond itself. researchgate.net

Enhanced Biological Potency: The unique properties conferred by fluorine often lead to a dramatic increase in biological activity compared to non-fluorinated analogues. This is a primary reason for their initial investigation as both insecticides and chemical warfare agents.

Expansion of Chemical Space: The development of fluorinated organophosphates has significantly broadened the scope of organophosphorus chemistry, moving beyond traditional applications into materials science and pharmaceuticals. wikipedia.org

Synthetic Utility: The unique reactivity of the P-F bond has been harnessed in synthetic chemistry. The bond can serve as a reactive site for nucleophilic substitution, allowing for the creation of more complex molecules. This has led to the design of fluorinated organophosphates as specialized reagents and building blocks.

In the broader context of fluorine chemistry, the study of organophosphorus compounds provides a valuable platform for understanding how fluorine substitution impacts the properties of heteroatomic systems. The synthesis of these molecules has driven the development of new fluorination methodologies and reagents.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H8F3O3P | uni.lu |

| Monoisotopic Mass | 192.01631 Da | uni.lu |

| SMILES | C(CF)OP(=O)(OCCF)F | uni.lu |

| InChI Key | NNDRYBNJYCMFFN-UHFFFAOYSA-N | uni.lu |

Properties

CAS No. |

358-88-3 |

|---|---|

Molecular Formula |

C4H8F3O3P |

Molecular Weight |

192.07 g/mol |

IUPAC Name |

1-fluoro-2-[fluoro(2-fluoroethoxy)phosphoryl]oxyethane |

InChI |

InChI=1S/C4H8F3O3P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2 |

InChI Key |

NNDRYBNJYCMFFN-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)OP(=O)(OCCF)F |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Stability of Bis 2 Fluoroethyl Phosphorofluoridate

Nucleophilic Substitution Mechanisms in Phosphate (B84403) and Phosphonate (B1237965) Esters

Nucleophilic substitution is a fundamental reaction class for phosphate and phosphonate esters. These reactions can proceed through several distinct mechanisms, the prevalence of which depends on factors such as the structure of the ester, the nature of the nucleophile, and the reaction conditions. mdpi.com

Generally, nucleophilic attack can occur at either the phosphorus atom, leading to P-O bond cleavage, or at the α-carbon of the ester group, resulting in C-O bond cleavage. mdpi.com The reactions at the phosphorus center can be broadly categorized into three mechanistic pathways:

Associative (Addition-Elimination) Mechanism: This stepwise mechanism involves the formation of a pentacoordinate intermediate. researchgate.net The nucleophile adds to the tetrahedral phosphorus atom, forming a trigonal bipyramidal intermediate, which then eliminates the leaving group to yield the product. This pathway is often favored when the phosphorus atom is part of a five-membered ring or when the leaving group is poor. mdpi.com

Concerted (SN2-like) Mechanism: In this single-step mechanism, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously through a trigonal bipyramidal transition state. mdpi.comresearchgate.net This is a common mechanism for the hydrolysis of many acyclic phosphate triesters. mdpi.com

Dissociative (Elimination-Addition) Mechanism: This stepwise mechanism involves the initial, rate-limiting departure of the leaving group to form a highly reactive metaphosphate intermediate (PO3-). This intermediate is then rapidly attacked by a nucleophile. researchgate.net This pathway is more typical for phosphate monoesters and dianions. researchgate.net

The specific mechanism for Bis(2-fluoroethyl) phosphorofluoridate in a given reaction would depend on the attacking nucleophile and the reaction conditions. The strong electron-withdrawing effect of the fluorine atoms in the 2-fluoroethyl groups would make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack.

Hydrolytic Stability and Reaction Kinetics

The rate of hydrolysis is significantly influenced by the substituents on the phosphorus atom. The electronegative fluorine atom directly attached to the phosphorus and the two 2-fluoroethyl groups are expected to increase the electrophilicity of the phosphorus center, making it more susceptible to attack by water. However, the stability of the P-F bond is considerable.

For comparison, studies on other organophosphorus compounds demonstrate that the rate of hydrolysis is highly dependent on environmental conditions. For instance, the stability of various organophosphorus pesticides in aqueous solutions is strongly influenced by temperature and pH. researchgate.net

Table 1: Representative Half-lives (DT50) of Selected Organophosphorus Pesticides in Water at 22-25°C

| Compound | Water Type | pH | DT50 (days) |

|---|---|---|---|

| Malathion | River Water | 7.3 | 19 |

| Malathion | Seawater | 8.1 | 6 |

| Diazinon | Ground Water | 6-7 | 59.2 - 73.7 |

| Diazinon | Ground Water | 7-8.5 | 73.7 - 75.3 |

This table presents data for other organophosphorus compounds to illustrate the range of hydrolytic stability and is not representative of this compound for which specific data is unavailable. researchgate.net

It is anticipated that the hydrolysis of this compound would follow pseudo-first-order kinetics in aqueous solutions where water is in large excess. The rate constant would be a function of pH and temperature.

Chemical Degradation Pathways in Aqueous Environments

The primary chemical degradation pathway for this compound in aqueous environments is expected to be hydrolysis. This process would involve the cleavage of the P-F bond and/or the P-O-alkyl bonds.

The rate of hydrolysis of organophosphate esters is typically pH-dependent. Both acid- and base-catalyzed hydrolysis can occur.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen can be protonated, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide (B78521) ion (OH-), a strong nucleophile, directly attacks the phosphorus atom, leading to a more rapid degradation. For many organophosphorus pesticides, the rate of hydrolysis increases significantly with increasing pH. researchgate.net

A pH-rate profile for the hydrolysis of this compound would likely show a U-shaped curve, with a region of minimum degradation at a certain pH and increased degradation rates at both lower and higher pH values.

The hydrolysis of this compound would lead to the formation of several degradation products. The initial step would likely be the cleavage of the P-F bond to form bis(2-fluoroethyl) phosphate and hydrofluoric acid.

Equation 1: Proposed Initial Hydrolysis Step

(FCH2CH2O)2P(O)F + H2O → (FCH2CH2O)2P(O)OH + HF

Subsequently, the ester linkages could also undergo hydrolysis, leading to the formation of 2-fluoroethanol (B46154) and phosphoric acid.

Equation 2: Proposed Subsequent Hydrolysis of the Ester Linkage

(FCH2CH2O)2P(O)OH + H2O → FCH2CH2OH + FCH2CH2OP(O)(OH)2

Further hydrolysis would ultimately lead to phosphoric acid and 2-fluoroethanol. The identification of these intermediates and final products would require analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Stability of Related Fluorinated Organophosphates

The introduction of fluorine into organophosphate molecules generally increases their chemical and metabolic stability. mdpi.com The strong carbon-fluorine bond is resistant to cleavage, and the high electronegativity of fluorine can influence the reactivity of the entire molecule. mdpi.com

For example, fluorinated compounds have been found to enhance pharmacokinetic characteristics such as absorption and biological half-life by improving lipophilic properties and resistance to biotransformation. mdpi.com In the context of chemical stability, fluoroalkyl phosphoryl compounds are generally more stable than their unfluorinated counterparts.

Studies on diisopropylfluorophosphate (DFP), another fluorinated organophosphate, have shown that its stability is highly dependent on storage conditions. Significant degradation was observed at 4°C over a period of 393 days, with the major degradation product being diisopropylphosphate (B96067), formed via hydrolysis. mdpi.com This study also highlighted that storage in glass containers could accelerate degradation due to the reaction of hydrofluoric acid (a hydrolysis product) with the silica (B1680970) in the glass, which in turn produces more water, leading to an autocatalytic degradation cycle.

Table 2: Purity of Diisopropylfluorophosphate (DFP) Under Different Storage Conditions Over 393 Days

| Storage Temperature | Purity of Synthesized DFP | Purity of Commercial DFP |

|---|---|---|

| 4°C | Minor degradation | Significant degradation |

| -10°C | No degradation | Minor degradation |

| -80°C | No degradation | No degradation |

This table shows data for Diisopropylfluorophosphate (DFP) to illustrate the impact of storage temperature on the stability of a related fluorinated organophosphate. mdpi.com

This information suggests that this compound is likely to be a relatively stable compound, but its long-term stability will be contingent on factors such as temperature, pH, and the presence of water.

Biochemical Mechanisms of Action: Enzyme Interactions

Inhibition of Cholinesterases by Organophosphorus Compounds

Organophosphorus (OP) compounds, including Bis(2-fluoroethyl) phosphorofluoridate, exert their primary toxic effect by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors.

The fundamental mechanism of cholinesterase inhibition by organophosphorus compounds involves the phosphorylation of a highly reactive serine residue within the enzyme's active site. This process effectively incapacitates the enzyme, preventing it from hydrolyzing acetylcholine.

The general reaction can be depicted as follows:

E-Ser-OH + (RO)₂(P=O)F → E-Ser-O-P(O)(OR)₂ + HF

Where E-Ser-OH represents the active site serine of the cholinesterase enzyme and (RO)₂(P=O)F represents the organophosphorus inhibitor.

Following the initial phosphorylation, the enzyme-organophosphate complex can undergo a secondary process known as "aging." This process involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom, resulting in a negatively charged phosphyl-enzyme adduct. nih.gov This aged conjugate is significantly more stable and resistant to reactivation by standard oxime antidotes. nih.gov

The aging process is a chemical modification of the inhibited enzyme that strengthens the bond between the organophosphate and the cholinesterase. nih.gov This dealkylation reaction is thought to proceed through the formation of a carbocation intermediate from one of the alkyl or fluoroalkyl side chains. However, for compounds containing a 2-fluoroethyl group, like this compound, the aging process is significantly disfavored. The strong electron-withdrawing nature of the fluorine atom destabilizes the formation of a carbocation at the adjacent carbon, thereby inhibiting the dealkylation necessary for aging. nih.gov Studies on the closely related O-(2-fluoroethyl)-O-(p-nitrophenyl)methylphosphonate have shown no observable aging of the inhibited cholinesterase adducts. nih.gov This suggests that the enzyme inhibited by this compound would likely remain in a state that is more amenable to reactivation.

Molecular Interactions and Binding Dynamics within Enzyme Active Sites

The precise orientation and interaction of this compound within the active site of cholinesterase are governed by a combination of covalent and non-covalent forces. While specific molecular docking and dynamics simulation studies for this exact compound are not publicly available, insights can be drawn from studies on analogous organophosphorus inhibitors.

The initial binding of the organophosphate to the enzyme is guided by electrostatic and hydrophobic interactions within the active site gorge. The inhibitor must traverse this gorge to reach the catalytic triad (B1167595) at its base. Once in proximity, the electrophilic phosphorus atom is positioned for nucleophilic attack by the serine hydroxyl group. The geometry of the active site plays a crucial role in facilitating this reaction. The orientation of the inhibitor, influenced by the size and nature of its alkyl or fluoroalkyl groups, determines the efficiency of the phosphorylation reaction.

Comparative Enzymatic Inhibition Profiles of Related Fluorinated Compounds

The introduction of fluorine into organophosphorus compounds can significantly modulate their inhibitory potency. Comparing the inhibition profiles of this compound with other fluorinated and non-fluorinated analogs provides valuable insights into structure-activity relationships.

While a comprehensive table of comparative IC₅₀ values including this compound is not available, general trends can be observed from the literature on related compounds. For instance, the inhibitory potency of organophosphates is influenced by the nature of the alkyl and leaving groups.

A study on VX and sarin (B92409) surrogates showed that the addition of a fluorine atom to the phosphonate (B1237965) structure can have varied effects on inhibitory potency. For VX surrogates, the fluorinated analog was a potent inhibitor, though slightly less so than the non-fluorinated parent compound. nih.gov In contrast, for sarin surrogates, the fluorinated version was a significantly weaker inhibitor. nih.gov This highlights the complex interplay between the inhibitor's structure and its interaction with the enzyme's active site.

The table below presents hypothetical comparative inhibition data to illustrate the potential range of potencies among related fluorinated organophosphates, based on general trends observed in the literature.

Hypothetical Comparative Inhibition of Acetylcholinesterase (AChE)

| Compound | Structure | Inhibition Constant (kᵢ, M⁻¹min⁻¹) | Relative Potency |

|---|---|---|---|

| This compound | (FCH₂CH₂O)₂P(O)F | Data not available | - |

| O-(2-fluoroethyl)-O-(p-nitrophenyl)methylphosphonate | (FCH₂CH₂O)(CH₃)P(O)OC₆H₄NO₂ | 7.5 x 10⁵ (Human AChE) nih.gov | High |

| Diisopropyl phosphorofluoridate (DFP) | ((CH₃)₂CHO)₂P(O)F | ~10⁷ (Erythrocyte AChE) | Very High |

| Sarin | ((CH₃)₂CHO)(CH₃)P(O)F | ~10⁸ (Human AChE) | Extremely High |

Note: The data for DFP and Sarin are approximate values from the literature for comparative purposes and may vary depending on the experimental conditions and enzyme source.

Structure-Activity Relationships Governing Enzymatic Inhibition

The relationship between the chemical structure of an organophosphorus compound and its ability to inhibit cholinesterases is a critical area of study. For fluorinated compounds like this compound, several structural features influence its inhibitory activity.

Electronegativity of the P-F Bond: The highly electronegative fluorine atom attached directly to the phosphorus center makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the serine hydroxyl group in the enzyme's active site. This is a key feature contributing to the high reactivity of many fluorophosphates.

Nature of the Alkoxy Groups: The two 2-fluoroethyl groups also play a significant role. The electron-withdrawing effect of the fluorine atoms in these groups can further enhance the electrophilicity of the central phosphorus atom. The size and conformation of these side chains also influence how the inhibitor fits within the enzyme's active site gorge, affecting the initial binding and subsequent phosphorylation steps.

Leaving Group Ability: The fluoride (B91410) ion is an excellent leaving group, which facilitates the rapid and irreversible phosphorylation of the serine residue.

The presence of the 2-fluoroethyl moiety, as previously discussed, has a profound impact on the aging process. By disfavoring dealkylation, the fluorine substitution in the ethyl groups makes the inhibited enzyme more susceptible to reactivation, a crucial consideration in the context of antidote development.

Advanced Structural Elucidation of Compound Enzyme Complexes

X-ray Crystallographic Analysis of Enzyme-Organophosphate Adducts

X-ray crystallography provides unparalleled, high-resolution insights into the atomic-level interactions between organophosphates and their target enzymes. This technique allows for the precise mapping of the covalent adduct, the identification of key amino acid residues involved in the interaction, and the observation of any conformational changes in the enzyme upon inhibition.

A seminal study in this area is the crystal structure of Torpedo californica acetylcholinesterase (TcAChE) inhibited by DFP and subsequently "aged". The process of aging involves the dealkylation of one of the alkoxy groups from the phosphorus atom of the inhibitor, resulting in a more stable, negatively charged adduct that is resistant to reactivation. The X-ray structure, resolved to 2.3 Å, reveals the diisopropylphosphoryl moiety covalently attached to the active site serine, Ser200.

Key findings from the crystallographic analysis of the aged DFP-TcAChE complex include:

Covalent Bond Formation: The phosphorus atom of the DFP molecule is covalently bonded to the oxygen atom of the Ser200 side chain.

Conformational Changes: Upon phosphorylation by DFP, a significant conformational change is observed in the acyl pocket loop of TcAChE, specifically involving residues Phe288 and Phe290. This is a notable observation as it represents one of the first major conformational shifts reported in the active site of an AChE-ligand complex.

Stabilization of the Aged Adduct: The oxygen atoms of the phosphoryl group are stabilized by hydrogen bonds from several residues within the catalytic subsite, highlighting the electrostatic forces that contribute to the stability of the aged enzyme.

| Parameter | Value |

|---|---|

| PDB ID | 2DFP |

| Enzyme | Torpedo californica Acetylcholinesterase (TcAChE) |

| Inhibitor | Diisopropyl fluorophosphate (B79755) (DFP) - Aged Adduct |

| Resolution | 2.3 Å |

| Covalent Adduct Site | Serine 200 (Ser200) |

| Key Interacting Residues | Phe288, Phe290 (involved in conformational change) |

Spectroscopic Characterization of Covalent Adducts

Spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for confirming the formation of covalent adducts and providing detailed information about their chemical nature.

Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for identifying and characterizing organophosphate-protein adducts. By measuring the mass-to-charge ratio (m/z) of the intact protein or its digested peptides, researchers can detect the mass shift corresponding to the covalent addition of the organophosphate.

In a typical workflow:

The target enzyme is incubated with the organophosphate inhibitor.

The inhibited enzyme is then subjected to proteolysis, often using an enzyme like trypsin, to generate smaller peptides.

These peptides are analyzed by mass spectrometry. The peptide containing the active site serine will show a characteristic increase in mass corresponding to the attached phosphoryl group.

For a DFP-inhibited enzyme, the diisopropylphosphoryl group adds a mass of 166.057 Da to the active site serine-containing peptide. This precise mass addition allows for unambiguous identification of the modification. Tandem mass spectrometry (MS/MS) can further be used to fragment the modified peptide and confirm the exact site of modification by analyzing the fragment ion masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ³¹P NMR, is highly effective for studying phosphorus-containing compounds. It can be used to monitor the reaction between an organophosphate and an enzyme in real-time. The phosphorus atom in DFP has a distinct chemical shift in the ³¹P NMR spectrum. Upon covalent binding to the enzyme's serine residue, the chemical environment of the phosphorus atom changes, resulting in a new signal at a different chemical shift.

For instance, the enzymatic hydrolysis of DFP by a phosphotriesterase has been monitored using ³¹P NMR. The spectrum of DFP before the addition of the enzyme shows a characteristic signal. As the enzyme hydrolyzes the P-F bond, this signal diminishes and a new signal corresponding to the diisopropylphosphate (B96067) product appears. While this demonstrates the utility of ³¹P NMR in observing reactions involving DFP, obtaining high-resolution NMR spectra of the large, stable DFP-cholinesterase covalent adduct can be challenging due to the size of the protein complex, which can lead to broad signals. However, for smaller proteins or isolated active site peptides, NMR can provide valuable structural and dynamic information about the adduct.

| Technique | Parameter | Observation |

|---|---|---|

| Mass Spectrometry (MS) | Mass Shift of Adducted Peptide | +166.057 Da (for diisopropylphosphoryl group) |

| Fragmentation Analysis (MS/MS) | Confirms covalent attachment to the active site serine. | |

| Nuclear Magnetic Resonance (NMR) | ³¹P NMR Chemical Shift | Distinct signals for the free inhibitor and the enzyme-adducted form. |

| Reaction Monitoring | Allows for real-time observation of inhibitor binding and/or hydrolysis. |

Computational and Theoretical Investigations

Quantum Chemical Studies of Bis(2-fluoroethyl) Phosphorofluoridate and Related Molecules

Quantum chemical studies employ the principles of quantum mechanics to calculate the electronic structure, geometry, and energetic properties of molecules. For this compound, these methods can elucidate fundamental characteristics such as bond lengths, bond angles, and the distribution of electron density.

Detailed research findings from quantum chemical calculations on organophosphorus compounds reveal key structural and electronic features. nih.gov For instance, methods like Density Functional Theory (DFT) and ab initio calculations can be used to determine the optimized geometry of the molecule. These calculations would likely show a tetrahedral arrangement around the central phosphorus atom.

Illustrative Calculated Geometric Parameters for a Phosphorofluoridate Moiety

| Parameter | Calculated Value |

|---|---|

| P=O Bond Length | ~1.45 Å |

| P-F Bond Length | ~1.55 Å |

| P-O (ester) Bond Length | ~1.60 Å |

| O=P-F Bond Angle | ~115° |

| O=P-O (ester) Bond Angle | ~110° |

| F-P-O (ester) Bond Angle | ~105° |

Note: These are typical values for similar organophosphorus compounds and are intended to be illustrative.

Furthermore, quantum chemical methods can be used to calculate thermochemical properties such as the enthalpy of formation, standard entropy, and heat capacity. nih.gov These data are crucial for understanding the stability and reactivity of this compound. Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can be employed to investigate the nature of the bonding and the charge distribution within the molecule, highlighting the high polarity of the P-F and P=O bonds.

Molecular Dynamics Simulations of Enzyme-Ligand Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations are particularly valuable for investigating its interaction with biological targets, such as acetylcholinesterase (AChE). nih.gov

These simulations can model the process of the inhibitor binding to the active site of the enzyme, revealing key intermolecular interactions that govern this process. For organophosphorus inhibitors, these interactions typically include:

Hydrogen Bonding: The phosphoryl oxygen can form hydrogen bonds with amino acid residues in the enzyme's active site.

Hydrophobic Interactions: The alkyl groups of the inhibitor can interact with nonpolar residues in the active site gorge. mdpi.com

Dipole-Dipole Interactions: The highly polar P-F bond can engage in electrostatic interactions with the enzyme.

MD simulations can also track the conformational changes that occur in both the ligand and the enzyme upon binding. mdpi.com The root mean square deviation (RMSD) of the protein backbone can be monitored to assess the stability of the enzyme-inhibitor complex over the simulation time. A stable complex will typically show convergence of the RMSD to a relatively constant value. mdpi.com Similarly, the root mean square fluctuation (RMSF) of individual residues can identify which parts of the enzyme become more or less flexible upon inhibitor binding.

Illustrative Data from a Molecular Dynamics Simulation of an Organophosphorus Inhibitor with AChE

| Simulation Parameter | Observation | Implication |

|---|---|---|

| RMSD of AChE backbone | Reaches a stable plateau after initial equilibration | The enzyme-inhibitor complex is structurally stable. |

| Key Hydrogen Bonds | Maintained for a significant portion of the simulation time | Strong and persistent interaction between the inhibitor and the active site. |

| Distance between P atom and Serine O | Decreases and stabilizes at a short distance | Favorable positioning for covalent bond formation. |

Note: This table represents typical findings from MD simulations of AChE with organophosphorus inhibitors.

Modeling of Reaction Mechanisms and Transition States

Computational modeling can be used to elucidate the detailed mechanism of the reaction between this compound and its biological targets. For its interaction with acetylcholinesterase, the key reaction is the phosphonylation of a serine residue in the active site. nih.govacs.org

Quantum mechanics/molecular mechanics (QM/MM) methods are often employed for this purpose. nih.govacs.org In a QM/MM approach, the chemically active region (the inhibitor and the key amino acid residues in the active site) is treated with a high level of quantum mechanics, while the rest of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. nih.govacs.org

These models can map out the entire reaction pathway, from the initial non-covalent binding of the inhibitor to the formation of the covalent bond. A key aspect of this is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate.

The reaction mechanism for the inhibition of AChE by a phosphorofluoridate is generally understood to proceed via a nucleophilic attack of the serine hydroxyl group on the phosphorus atom, with the fluoride (B91410) ion acting as a leaving group. nih.govacs.org Computational models can provide detailed information about the geometry of the transition state, including the forming and breaking bond lengths.

Illustrative Transition State Parameters for the Phosphonylation of Serine

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| P-O(Serine) distance | The forming covalent bond | ~2.0 Å |

| P-F distance | The breaking bond | ~2.2 Å |

| Geometry at Phosphorus | The arrangement of atoms around the phosphorus center | Trigonal bipyramidal |

Note: These values are representative of transition states in similar reactions and serve as an illustration.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in its identification and characterization.

Infrared (IR) Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict the vibrational frequencies and IR intensities of the molecule. rsc.org By analyzing the computed vibrational modes, specific peaks in the experimental IR spectrum can be assigned to the stretching and bending motions of particular functional groups. For this compound, characteristic vibrational frequencies would be expected for the P=O, P-F, P-O, and C-F bonds. rsc.org

Illustrative Calculated Vibrational Frequencies for a Phosphorofluoridate

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| P=O stretch | ~1300 |

| P-F stretch | ~850 |

| P-O-C stretch | ~1050 |

| C-F stretch | ~1100 |

Note: These are typical calculated frequencies for organophosphorus compounds containing these functional groups. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to calculate NMR chemical shifts. researchgate.net For this compound, the prediction of ¹⁹F and ³¹P NMR spectra would be particularly useful. researchgate.netnih.gov The calculated chemical shifts can be compared to experimental data to confirm the molecular structure. nih.gov The accuracy of these predictions can be improved by using appropriate levels of theory and basis sets, and by considering solvent effects. nih.gov

Illustrative Calculated ¹⁹F NMR Chemical Shifts

| Fluorine Environment | Calculated Chemical Shift (ppm) |

|---|---|

| P-F | Highly variable, dependent on substituents |

| -CH₂-F | Typically in the range of -210 to -230 |

Note: Chemical shifts are relative to a standard (e.g., CFCl₃) and these are representative ranges for similar chemical environments. researchgate.net

Environmental Fate and Transformation Research

Degradation Pathways in Environmental Matrices

Detailed experimental studies on the degradation of Bis(2-fluoroethyl) phosphorofluoridate in various environmental matrices such as soil, water, and air have not been prominently reported.

Chemical Degradation Processes (e.g., Hydroxylation, Nucleophilic Substitution)

While organophosphorus compounds, in general, are known to undergo hydrolysis through nucleophilic substitution at the phosphorus center, specific kinetic and mechanistic data for this compound are not available. The presence of the P-F bond suggests that hydrolysis would lead to the cleavage of this bond and the ester linkages, likely influenced by pH and the presence of nucleophiles in the environment. However, without specific studies, the rates and primary mechanisms (such as hydroxylation or other nucleophilic substitutions) for this particular compound remain speculative.

Photolytic and Photocatalytic Degradation Studies

Information regarding the photolytic and photocatalytic degradation of this compound is not present in the reviewed scientific literature. The potential for photodegradation exists for many organic compounds, but the specific wavelengths of light that might induce its breakdown and the efficiency of such processes are unknown. Similarly, no studies on the use of photocatalysts to degrade this compound have been found.

Identification of Environmental Transformation Products and Intermediates

There is a lack of published research identifying the specific transformation products and intermediates of this compound in environmental contexts. Hypothetically, degradation could lead to the formation of 2-fluoroethanol (B46154), fluoride (B91410) ions, and various phosphate (B84403) derivatives. However, without experimental evidence, the identities of its environmental degradants are not confirmed.

Methodologies for Monitoring Environmental Contaminants

Specific analytical methods developed and validated for the routine monitoring of this compound in environmental samples (e.g., water, soil, air) are not described in the available literature. General analytical techniques for organophosphorus compounds, such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS), would likely be adaptable for its detection. Sample preparation techniques like solid-phase extraction (SPE) might be employed to concentrate the analyte from environmental matrices. However, the absence of dedicated studies means that optimized and validated protocols for this specific compound are not established.

Bis 2 Fluoroethyl Phosphorofluoridate As a Chemical Probe in Biochemical Research

Design Principles for Organophosphate Chemical Probes

Organophosphate chemical probes are powerful tools for interrogating the function of enzymes, particularly serine hydrolases. The design of these probes is guided by several key principles to ensure their efficacy and selectivity. A primary consideration is the incorporation of a reactive phosphorus center, which is electrophilic and susceptible to nucleophilic attack by a serine residue in the active site of the target enzyme. This results in the formation of a stable, covalent phosphonyl-serine adduct, effectively and often irreversibly inhibiting the enzyme.

The structure of the organophosphate probe is critical to its function. It typically consists of a central phosphorus atom bonded to four substituents. Two of these are ester or amide groups, and a third is a good leaving group, often a fluoride (B91410) or a substituted phenoxy group. The nature of the leaving group is a crucial determinant of the probe's reactivity; a better leaving group leads to a more rapid rate of enzyme inhibition. The other substituents on the phosphorus atom can be modified to influence the probe's selectivity for different enzymes. By altering the size, shape, and electronic properties of these groups, it is possible to design probes that preferentially target a specific enzyme or a subset of related enzymes.

Another important design principle is the incorporation of a reporter tag. This can be a fluorophore, a biotin (B1667282) molecule, or a radiolabel. These tags allow for the detection and quantification of the probe-enzyme adducts, enabling researchers to identify the targets of the probe and to measure their abundance and activity in complex biological samples. For instance, probes containing an alkyne or azide (B81097) group can be used in "click chemistry" reactions to attach a variety of reporter tags after the probe has reacted with its target.

The following table summarizes the key design principles for organophosphate chemical probes:

| Design Principle | Description |

| Reactivity | The probe must contain a reactive phosphorus center that can form a covalent bond with the active site serine of the target enzyme. This is often achieved by including a good leaving group, such as a fluoride ion. |

| Selectivity | The structure of the probe can be modified to achieve selectivity for a particular enzyme or class of enzymes. This is influenced by the nature of the organic groups attached to the phosphorus atom. |

| Reporter Tag | The probe should incorporate a reporter tag, such as a fluorophore, biotin, or radioisotope, to enable the detection and identification of the enzyme targets. |

| Cell Permeability | For studies in living cells, the probe must be able to cross the cell membrane to reach its intracellular targets. |

| Stability | The probe should be stable enough to be handled and used in experiments but reactive enough to label its target enzymes efficiently. |

Applications in Investigating Enzyme Activity and Mechanism

Organophosphate chemical probes, including compounds like Bis(2-fluoroethyl) phosphorofluoridate, are widely used to study the activity and mechanism of enzymes, particularly hydrolases. By virtue of their ability to form stable covalent adducts with the active site of these enzymes, they serve as potent and often irreversible inhibitors. This property allows researchers to investigate the role of specific enzymes in biological processes.

One of the primary applications of these probes is in activity-based protein profiling (ABPP). In this technique, a complex biological sample, such as a cell lysate or even a whole organism, is treated with an organophosphate probe that carries a reporter tag. The probe will only react with active enzymes, and the tagged enzymes can then be detected and identified using techniques like fluorescence imaging or mass spectrometry. This provides a snapshot of the "active" proteome, which can be more informative than simply measuring protein abundance.

These probes are also invaluable for mechanistic studies. By observing the rate of inhibition of an enzyme by an organophosphate probe, researchers can gain insights into the catalytic mechanism of the enzyme and the structure of its active site. For example, the kinetics of the inhibition reaction can reveal information about the affinity of the probe for the enzyme and the rate of the chemical step in which the covalent bond is formed.

Utilization in Assays for Cholinesterase Activity

A prominent application of organophosphate probes is in assays for cholinesterase activity. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Organophosphates are potent inhibitors of these enzymes, and this form of inhibition is the basis for their use as both pesticides and nerve agents.

In a typical cholinesterase activity assay, a sample containing the enzyme is incubated with a substrate that produces a colored or fluorescent product upon hydrolysis. The rate of product formation is a measure of the enzyme's activity. To measure the inhibitory effect of an organophosphate, the enzyme is pre-incubated with the inhibitor before the substrate is added. The reduction in the rate of product formation is then used to quantify the extent of inhibition.

A widely used method is the Ellman assay, which employs acetylthiocholine (B1193921) as a substrate. The hydrolysis of acetylthiocholine by cholinesterase produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product that can be measured spectrophotometrically. mdpi.com The decrease in the rate of color development in the presence of an organophosphate inhibitor provides a direct measure of its inhibitory potency.

Development of Radiolabeled Probes for Imaging Studies

The development of radiolabeled organophosphate probes has opened up new avenues for non-invasive imaging of enzyme activity in living organisms using techniques like Positron Emission Tomography (PET). PET is a highly sensitive imaging modality that can detect the distribution of a radiotracer in the body. By using a radiolabeled organophosphate probe, it is possible to visualize the location and measure the activity of target enzymes in real-time.

A common radioisotope used for this purpose is fluorine-18 (B77423) (¹⁸F), which has favorable properties for PET imaging, including a relatively short half-life of about 110 minutes. nih.gov The synthesis of an ¹⁸F-labeled organophosphate probe typically involves a multi-step process where the radioisotope is incorporated into the molecule in the final stages of the synthesis.

For a compound like this compound, a potential radiolabeling strategy would involve the synthesis of a precursor molecule that can be readily reacted with ¹⁸F-fluoride. The resulting radiolabeled probe could then be purified and used in PET imaging studies to map the distribution of its target enzymes in the brain or other organs. These studies can provide valuable information about the role of these enzymes in health and disease and can be used to assess the efficacy of drugs that target these enzymes.

The following table provides examples of ¹⁸F-labeled probes and their applications in PET imaging:

| Radiolabeled Probe | Target | Application |

| [¹⁸F]Fluoroethylcholine | Choline transporters and kinases | Imaging of prostate cancer |

| [¹⁸F]Fluoroethyl-tyrosine | Amino acid transporters | Imaging of brain tumors |

| [¹⁸F]Fallypride | Dopamine D2/D3 receptors | Imaging of neuroreceptor distribution |

Contribution to Target Validation in Chemical Biology

Chemical probes, including organophosphates, play a crucial role in the process of target validation in chemical biology and drug discovery. Target validation is the process of demonstrating that a specific biological target, usually a protein, is directly involved in a disease process and that modulating its activity is likely to have a therapeutic benefit.

A well-designed chemical probe with high selectivity for a particular target can be used to pharmacologically inhibit or activate that target in cells or animal models. By observing the resulting biological effects, researchers can infer the function of the target and its role in the disease. This is a powerful approach that complements genetic methods for target validation, such as gene knockout or RNA interference.

The use of a chemical probe allows for the acute modulation of a target's activity, which can be more informative than the chronic effects of genetic manipulation. Furthermore, the dose-dependent effects of a chemical probe can provide valuable information about the relationship between the extent of target engagement and the biological response.

For an organophosphate probe, target validation would involve demonstrating that the probe selectively inhibits its intended enzyme target in a cellular context and that this inhibition leads to a specific and predictable phenotypic outcome. Structure-activity relationship (SAR) studies, where the structure of the probe is systematically modified and the effects on potency and selectivity are measured, are an important part of this process. The development of a "negative control" compound, which is structurally similar to the probe but inactive against the target, is also critical for demonstrating that the observed biological effects are due to the specific inhibition of the intended target.

Future Perspectives and Advanced Research Directions

Development of Novel Analogues with Tuned Reactivity

The synthesis of new analogues of bis(2-fluoroethyl) phosphorofluoridate focuses on modifying its structure to fine-tune its reactivity, selectivity, and biological activity. The introduction of fluorine atoms is a key strategy, as the size and high electronegativity of fluorine can significantly alter the chemical and physical properties of the parent molecule. nih.gov Research in this area explores the synthesis of various fluorinated phosphonates, phosphoramidates, and other derivatives to create compounds with desired characteristics. researchgate.netnih.gov

A primary approach involves the transesterification of precursors like bis(2,2,2-trifluoroethyl) H-phosphonate (BTFEP) under microwave-assisted, additive-free conditions. mdpi.com This method allows for the creation of diverse cyclic and hetero-substituted dialkyl H-phosphonates with short reaction times. mdpi.com Another strategy is the synthesis of bis(fluoroalkyl) alkylphosphonates by reacting alkylphosphonic dichlorides with various fluoroalcohols. researchgate.net These reactions have shown that the electronic effects of fluoroalkoxy substituents can drive the reactions to completion, producing a predominance of the desired diester products. researchgate.net

The development of these analogues is not limited to phosphonates. Researchers have successfully prepared a series of alkylating phosphoramidate (B1195095) analogues of 5-fluoro-2'-deoxyuridine, designed to act as inhibitors of thymidylate synthase. nih.gov Similarly, a concise synthetic route has been developed for bis(difluoromethylene)triphosphoric acid, a nonhydrolyzable analogue of triphosphoric acid, which can be used to prepare modified deoxynucleotides. nih.gov These efforts highlight the potential for creating novel OP analogues with tailored biological functions. nih.govnih.gov

Table 1: Synthetic Approaches for Novel Fluorinated Organophosphorus Analogues

| Method | Precursor Compound(s) | Target Analogue Class | Key Features |

|---|---|---|---|

| Microwave-Assisted Alcoholysis | Bis(2,2,2-trifluoroethyl) phosphonate (B1237965) (BTFEP), Diols | Cyclic & Dialkyl H-Phosphonates | Additive-free, non-inert conditions, short reaction times. mdpi.com |

| Phosphonylation | Alkylphosphonic dichlorides, Fluoroalcohols | Bis(fluoroalkyl) alkylphosphonates | Electronic effects of fluoroalkoxy groups drive reaction to completion. researchgate.net |

| Phosphorous(III)/Phosphorous(V) Interconversion | [(Dimethylamino)phosphoryl] bis(difluoromethylene)phosphonate | Bis(difluoromethylene)triphosphoric acid | Creates nonhydrolyzable triphosphate analogues for enzymatic studies. nih.gov |

Integration of Multi-Omics Approaches in Mechanistic Studies

To understand the complex biological effects of organophosphorus compounds, researchers are increasingly integrating various "omics" technologies, including transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a holistic view of the molecular and cellular responses to OP exposure, moving beyond the classical mechanism of acetylcholinesterase (AChE) inhibition. nih.govnih.gov

Transcriptomic analyses, which study the complete set of RNA transcripts, have been used to identify genes and signaling pathways altered by OP exposure in various organisms. nih.govnih.gov For example, studies using zebrafish embryos exposed to the organophosphate phosmet (B1677707) revealed thousands of differentially expressed genes. nih.govnih.gov The affected biological pathways included metabolic processes, calcium signaling, cardiac muscle contraction, and phototransduction, suggesting that OP toxicity is not solely due to AChE inhibition. nih.govnih.gov Similar studies in other models have shown that OP exposure can impact genes associated with mitochondrial metabolism, oxidative phosphorylation, and cellular repair mechanisms. oup.comcngb.org

Machine learning is also being employed to analyze these large and complex omics datasets to identify common "transcriptomic signatures" of OP exposure across different tissues and developmental stages. oup.comnih.gov By integrating data from transcriptomics with proteomics (the study of proteins) and metabolomics (the study of metabolites), researchers can build comprehensive models of OP toxicity. This integrated approach is crucial for identifying new biomarkers of exposure and uncovering novel therapeutic targets. nih.gov

Table 2: Findings from Omics Studies on Organophosphate Exposure | Omics Technology | Model Organism/System | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | | Transcriptomics | Zebrafish (Danio rerio) | Altered expression of genes in metabolic pathways, calcium signaling, and cardiac muscle contraction. nih.govnih.gov | | Transcriptomics | Rat (Rattus norvegicus) | Identified a transcriptomic signature impacting mitochondrial metabolism across brain and placenta. oup.com | | Transcriptomics | Toad (Rhinella arenarum) | Downregulation of signaling pathways and transcription factors that control antioxidant responses. researchgate.net | | Transcriptomics | Nematode (Caenorhabditis elegans) | Early effects on metabolic processes, later effects on immune-like responses and cellular repair. cngb.org |

High-Throughput Screening Methodologies for Enzyme Modulators

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those that modulate the activity of a specific enzyme. These methodologies are vital for discovering new therapeutics or antidotes for organophosphate poisoning, as well as for developing enzymes capable of OP detoxification. nih.govnih.gov

One HTS approach is designed for the directed evolution of OP-degrading enzymes. nih.govresearchgate.netpsu.edu This system uses a phenolics-responsive transcription activator, where phenolic compounds produced by the enzymatic breakdown of an OP substrate trigger the expression of a fluorescent protein. nih.gov Cells containing more active enzyme variants will produce more phenols, fluoresce more brightly, and can be isolated using fluorescence-activated cell sorting (FACS). nih.govresearchgate.net This method has been successfully used to generate mutant enzymes with a 100-fold improvement in catalytic efficiency against an analogue of G-type nerve agents. nih.gov

Another application of HTS is the search for positive allosteric modulators (PAMs) of acetylcholinesterase (AChE). nih.gov Unlike inhibitors, PAMs aim to increase the catalytic activity of AChE, potentially offering a therapeutic strategy to counteract OP inhibition without the side effects of inhibitor-based pretreatments. nih.gov Furthermore, enzyme inhibition-based biosensors coupled with chemiluminescence in high-density microplate formats (e.g., 384- and 1536-well plates) enable the rapid screening of OP residues in samples like milk, providing a high-throughput analysis suitable for food safety and environmental monitoring. mdpi.com

Table 3: High-Throughput Screening (HTS) Methodologies for Organophosphate Research

| HTS Method | Target/Purpose | Principle of Operation | Application Example |

|---|---|---|---|

| Transcription Activator-Based Screening | Directed evolution of OP-degrading enzymes | Enzymatic hydrolysis of OP substrate produces phenols, which activate a transcription factor (DmpR) to express a fluorescent reporter protein (EGFP). nih.govresearchgate.net | Generation of a mutant methyl parathion (B1678463) hydrolase with 100-fold increased catalytic efficiency. nih.gov |

| Positive Allosteric Modulator (PAM) Screening | Discovery of AChE activators | Screening compound libraries to identify molecules that increase the catalytic activity of AChE. nih.gov | Identification of novel PAMs of AChE as potential therapeutics against OP inhibition. nih.gov |

| Chemiluminescence (CL) Enzyme Assay | High-throughput screening of OP residues | Inhibition of butyrylcholinesterase (BuChE) by OPs is measured via a CL reaction in a microplate format. mdpi.com | Rapid determination of OP residues (e.g., methyl paraoxon) in milk samples. mdpi.com |

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The detection of this compound and other OPs at very low concentrations is critical for environmental monitoring, food safety, and clinical diagnostics. Modern analytical chemistry has developed highly sensitive and specific techniques for trace analysis and for identifying the metabolites that result from the breakdown of these compounds.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. nih.gov It combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for the detection of OPs and their degradation products at picogram-per-cubic-meter (pg/m³) levels in environmental air samples. nih.gov Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS) or other selective detectors like a flame photometric detector (FPD), is another cornerstone technique for OP analysis. cromlab-instruments.esnih.gov The use of specialized GC columns and deactivated instrument components is crucial to prevent the degradation of these thermally sensitive compounds and ensure reproducible results with highly symmetrical peak shapes. cromlab-instruments.esanalysis.rs

To handle complex sample matrices like food or soil and concentrate the analytes before analysis, advanced sample preparation techniques are employed. Dispersive liquid–liquid microextraction (DLLME) and solid-phase microextraction (SPME) are miniaturized methods that reduce the use of toxic organic solvents, are cost-effective, and can be combined with GC or LC analysis to achieve very low limits of detection, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.govrsc.org These advanced methods are essential for accurately profiling the presence and metabolic fate of OP compounds in various environments.

Table 4: Comparison of Advanced Analytical Techniques for Organophosphate (OP) Analysis

| Technique | Sample Type(s) | Common Detector(s) | Typical Detection Limit | Key Advantages |

|---|---|---|---|---|

| LC-MS/MS | Environmental Air, Water | Positive Ion Electrospray (ESI+) Tandem Mass Spectrometry | 0.2–10 pg/m³ (in air) nih.gov | High specificity and sensitivity for OP degradation products. nih.gov |

| GC-MS | Water, Soil, Food | Ion Trap Mass Spectrometer, Flame Ionization Detector (FID) | 1 ng/µL (standard solution) cromlab-instruments.es | Excellent separation for a wide range of OPs; fulfills EPA method requirements. cromlab-instruments.esanalysis.rs |

| DLLME-GC | Soil, Water | Flame Photometric Detector (FPD) | 200–500 pg/g (in soil) nih.gov | Rapid, requires minimal solvent, high enrichment factor. nih.gov |

| SPME-GC | Fruit Juice, Vegetables | Gas Chromatography | Not specified, but achieves satisfactory relative recoveries (80.7–116.5%). rsc.org | Solvent-free extraction, simple, can be automated. rsc.org |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Bis(2-fluoroethyl) phosphorofluoridate with high purity?

- Methodological Answer : Synthesis optimization requires precise control of stoichiometry, reaction temperature (e.g., 0–5°C to minimize side reactions), and inert atmospheres to prevent hydrolysis. Post-synthesis purification via fractional distillation or chromatography under anhydrous conditions is critical. Analytical validation using NMR and HPLC (with fluorinated-phase columns) ensures purity >98% .

Q. How can researchers characterize the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct kinetic studies by monitoring degradation rates via NMR or mass spectrometry in buffered solutions (pH 1–13). Use pseudo-first-order kinetics models to calculate half-lives. Control temperature (±0.1°C) and ionic strength to isolate pH effects. Comparative analysis with analogous phosphorofluoridates (e.g., trifluoroethyl derivatives) identifies substituent-specific trends .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods with HEPA filters, fluoropolymer-coated gloves, and full-face shields to prevent dermal/ocular exposure. Store in sealed containers under nitrogen, away from oxidizers. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with calcium hydroxide. Regular air monitoring via FTIR ensures exposure remains below OSHA PELs (0.1 mg/m³) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Apply a factorial design to evaluate variables: molar ratio (1:1–1:2), solvent polarity (THF vs. DCM), and catalyst loading (0.5–2 mol%). Response surface methodology (RSM) identifies interactions between factors. Orthogonal arrays (e.g., Taguchi L9) minimize experimental runs while maximizing data resolution. Validate models via ANOVA (p < 0.05) and confirmatory runs .

Q. What mechanistic insights can DFT calculations provide on the reactivity of this compound with nucleophiles?

- Methodological Answer : Perform density functional theory (B3LYP/6-311+G**) calculations to map transition states and activation energies for nucleophilic substitution (S2 vs. SAr). Compare Fukui indices to predict electrophilic sites. Solvent effects (PCM model) and fluorine’s electron-withdrawing impact on leaving-group ability (e.g., F⁻ vs. OCH₂CF₂H) should be quantified. Validate with kinetic isotope effects (KIE) experiments .

Q. How do conflicting data on the compound’s ecotoxicity arise, and what analytical strategies resolve them?

- Methodological Answer : Contradictions may stem from matrix effects (e.g., organic matter in aquatic samples) or detection limits (e.g., LC-MS vs. ELISA). Use isotope dilution mass spectrometry (IDMS) with -labeled analogs for precise quantification. Microcosm studies with Daphnia magna under OECD 202 guidelines differentiate acute vs. chronic toxicity. Meta-analyses of existing data should account for methodological heterogeneity (e.g., exposure durations) .

Q. What strategies validate the compound’s role as a chiral catalyst in asymmetric phosphorylation reactions?

- Methodological Answer : Synthesize enantiopure this compound via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution. Test catalytic efficiency in model reactions (e.g., phosphorylation of serine). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) and correlate with computational enantiomer energy differences (ΔΔG). Compare turnover numbers (TON) with non-fluorinated analogs to isolate fluorine’s stereoelectronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.